1-[(4-Aminopentyl)oxy]-2-methoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Aminopentyl)oxy]-2-methoxyethane is an organic compound with the molecular formula C8H19NO2 It is a derivative of methoxyethane with an aminopentyl group attached via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Aminopentyl)oxy]-2-methoxyethane typically involves the reaction of 4-aminopentanol with 2-methoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Aminopentyl)oxy]-2-methoxyethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[(4-Aminopentyl)oxy]-2-methoxyethane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(4-Aminopentyl)oxy]-2-methoxyethane involves its interaction with specific molecular targets and pathways. The aminopentyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular responses and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Aminobutoxy)-2-methoxyethane: Similar in structure but with a shorter aminobutyl chain.
2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol: Contains an additional ethyl group and an aminoethanol moiety.
Uniqueness
1-[(4-Aminopentyl)oxy]-2-methoxyethane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C8H19NO2 |
---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
5-(2-methoxyethoxy)pentan-2-amine |
InChI |
InChI=1S/C8H19NO2/c1-8(9)4-3-5-11-7-6-10-2/h8H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
LVORYWUIGDFTKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCOCCOC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.